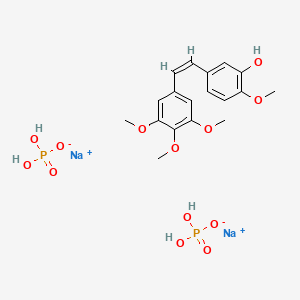

combretastatin A-4 prodrug

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H24Na2O13P2 |

|---|---|

Molecular Weight |

556.3 g/mol |

IUPAC Name |

disodium;dihydrogen phosphate;2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenol |

InChI |

InChI=1S/C18H20O5.2Na.2H3O4P/c1-20-15-8-7-12(9-14(15)19)5-6-13-10-16(21-2)18(23-4)17(11-13)22-3;;;2*1-5(2,3)4/h5-11,19H,1-4H3;;;2*(H3,1,2,3,4)/q;2*+1;;/p-2/b6-5-;;;; |

InChI Key |

LNALLKMOBAVGHR-YGGCHVFLSA-L |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)O.OP(=O)(O)[O-].OP(=O)(O)[O-].[Na+].[Na+] |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)O.OP(=O)(O)[O-].OP(=O)(O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Prodrug Design and Synthetic Methodologies

Strategies for Prodrug Activation and Improved Pharmacological Profile

A variety of prodrug strategies have been explored to enhance the therapeutic efficacy of combretastatin (B1194345) A-4. These approaches primarily focus on modifying the 3'-phenolic group of CA-4 to improve water solubility and stability, with subsequent activation at the target site to release the potent parent drug.

Phosphate (B84403) Prodrugs (e.g., Combretastatin A-4 Phosphate/Fosbretabulin)

The most clinically advanced prodrug of CA-4 is combretastatin A-4 phosphate (CA-4P), also known as fosbretabulin. nih.govwikipedia.org This water-soluble prodrug was developed to address the poor aqueous solubility of CA-4. nih.govnih.gov In the body, CA-4P is readily dephosphorylated by non-specific endogenous phosphatases to yield the active CA-4. spandidos-publications.comresearchgate.net The introduction of the phosphate group significantly improves water solubility, facilitating parenteral administration. nih.govgoogle.com Various salts of the phosphate ester, including the sodium and potassium salts, have been synthesized and evaluated, with the sodium salt (fosbretabulin disodium) being selected for further clinical development due to its stability and solubility. nih.govgoogle.com The synthesis of these phosphate prodrugs typically involves the reaction of CA-4 with a phosphorylating agent, followed by deprotection to yield the final phosphate salt. google.com

Amide-Based and Amino-Hydroxy Prodrugs

Another successful approach involves the creation of amide-based and amino-hydroxy prodrugs. A notable example is ombrabulin (B1677283) (AVE8062), a water-soluble amino acid salt prodrug of a CA-4 analogue. mdpi.comnih.gov This class of prodrugs also enhances water solubility and is designed for enzymatic cleavage to release the active drug. Research has also explored the synthesis of various amino acid amides derived from 3'-amino-Z-stilbene analogues of CA-4. nih.gov For instance, tyrosine amide derivatives have been synthesized and further modified into phosphate prodrugs, demonstrating the potential of combining different prodrug strategies. nih.gov

Bioreductively Activatable Prodrug Conjugates (BAPCs)

To achieve tumor-selective drug release, bioreductively activatable prodrug conjugates (BAPCs) of CA-4 have been developed. nih.govnih.gov These prodrugs are designed to be activated under the hypoxic (low oxygen) conditions commonly found in solid tumors. nih.govaacrjournals.org The strategy involves linking CA-4 to a nitroaromatic "trigger" moiety, such as a nitrothiophene, through an ether linkage. nih.govaacrjournals.org In the hypoxic tumor environment, reductase enzymes reduce the nitro group, initiating a fragmentation cascade that releases the active CA-4. nih.govacs.org

Studies have shown that modifying the trigger can fine-tune the prodrug's properties. For example, a series of nitrothiophene-based BAPCs with varying methyl substitutions on the linker were synthesized. nih.govnih.gov The gem-dimethyl substituted nitrothiophene CA-4 prodrug was found to be particularly promising, exhibiting enhanced stability in normal oxygen conditions and efficient release of CA-4 under hypoxic conditions. nih.govaacrjournals.org This selectivity is crucial for minimizing off-target toxicity.

| Prodrug Candidate | Trigger Moiety | Key Findings |

| gem-dimethyl-nitrothiophene CA4 prodrug | gem-dimethyl-nitrothiophene | Resistant to aerobic metabolism, releases parent drug selectively under hypoxic conditions. nih.govaacrjournals.org |

| nor-methyl-nitrothiophene CA4 prodrug | nor-methyl-nitrothiophene | Less stable in aerobic environments compared to the gem-dimethyl analogue. nih.gov |

| mono-methyl-nitrothiophene CA4 prodrug | mono-methyl-nitrothiophene | Less stable in aerobic environments compared to the gem-dimethyl analogue. nih.gov |

Enzyme-Activatable Prodrugs

Enzyme-activatable prodrugs leverage the overexpression of certain enzymes in the tumor microenvironment for targeted drug release. One approach involves conjugating CA-4 to a sugar moiety, such as β-galactose, to create a glycosidic prodrug. nih.govrsc.org These prodrugs are designed to be cleaved by enzymes like β-galactosidase, which is overexpressed in some cancers, including ovarian cancer. nih.govrsc.org

Research has shown that the design of the linker between CA-4 and the sugar is critical for efficient activation. A CA-4-β-galactosyl conjugate with a self-immolative benzyl (B1604629) linker demonstrated more potent cytotoxicity compared to a conjugate with a direct linkage. nih.gov This is attributed to reduced steric hindrance, allowing for more efficient enzymatic cleavage and release of the active drug. nih.gov

Structural Modifications to Overcome Stereoisomeric Instability

A significant challenge with CA-4 is the isomerization of the active cis (Z) double bond to the more thermodynamically stable but inactive trans (E) isomer. nih.govacs.org To address this, researchers have developed cis-restricted analogues that lock the molecule in its active conformation.

Development of Cis-Restricted Analogues

A key strategy to prevent cis-trans isomerization is to replace the flexible ethylene (B1197577) bridge of the stilbene (B7821643) core with a rigid heterocyclic ring. nih.govmdpi.com This modification maintains the spatial orientation of the two aromatic rings required for biological activity while preventing rotation around the central bond.

Various heterocyclic scaffolds have been investigated, including:

β-Lactams: Replacing the ethylene bridge with a 1,4-diaryl-2-azetidinone (β-lactam) ring has yielded potent and stable CA-4 analogues. nih.govnih.gov These compounds, such as CA-104 and CA-432, have been shown to retain the anti-vascular and apoptotic activities of CA-4 while being conformationally locked in the active cis geometry. nih.govspandidos-publications.com

Triazoles: 1,2,3-triazole rings have also been used as a stable replacement for the cis-double bond. mdpi.com These analogues have demonstrated significant cytotoxic activity and selectivity for tumor cell lines. mdpi.com

Isoxazoles: 3,4-diarylisoxazoles have been synthesized as cis-restricted analogues, showing promising in vitro and in vivo antitumor activity. acs.org

These structural modifications not only overcome the issue of isomeric instability but can also introduce new pharmacological properties due to the incorporation of heteroatoms, potentially enhancing water solubility and metabolic stability. nih.govmdpi.com

| Analogue Class | Heterocyclic Ring | Key Advantage | Representative Compounds |

| β-Lactam Analogues | 1,4-diaryl-2-azetidinone | Prevents cis-trans isomerization, potent anti-vascular and apoptotic activity. nih.govspandidos-publications.com | CA-104, CA-432 nih.govspandidos-publications.com |

| Triazole Analogues | 1,2,3-triazole | Cis-restricted, metabolically stable, selective cytotoxicity. mdpi.com | N/A |

| Isoxazole (B147169) Analogues | 3,4-diarylisoxazole | Cis-restricted, in vitro and in vivo antitumor activity. acs.org | N/A |

Incorporation of Heterocyclic Moieties for Olefin Bond Stabilization

A key strategy to prevent the loss of activity due to cis-trans isomerization is to replace the flexible ethene bridge with a rigid heterocyclic ring system. nih.govacs.org This approach creates "cis-restricted" analogues that lock the two aryl rings (Ring A and Ring B) in a conformation that mimics the active cis-geometry of CA-4. nih.govresearchgate.net

Numerous heterocyclic rings have been investigated for this purpose, including:

Five-membered rings: A wide array of five-membered heterocycles have been employed, such as imidazoles, pyrazoles, oxazoles, isoxazoles, triazoles, tetrazoles, and oxadiazoles. acs.orgmdpi.comresearchgate.netekb.eg For instance, 1,2,3-triazoles and 1,2,4-triazoles have been successfully used as isosteres of the olefinic bond. ekb.egdoi.orgsci-hub.se In one study, 1-(3,4,5-trimethoxyphenyl)-5-aryl-1,2,4-triazoles were developed as cis-restricted CA-4 analogues. ekb.eg Similarly, 3,4-diarylisoxazoles have been synthesized, where the isoxazole ring serves to fix the aryl groups in an ortho-arrangement, mimicking the active conformation. acs.org

Four-membered rings: The β-lactam (azetidinone) ring has been incorporated to create potent and stable hybrids. nih.govspandidos-publications.com These "combretazets" not only prevent isomerization but have also shown the ability to overcome resistance to CA-4 in certain cancer cell lines. spandidos-publications.com The substitution of the ethylene bridge with a β-lactam ring in a compound otherwise identical to CA-4 resulted in an 8-fold increase in activity against the CA-4 refractory HT-29 colon cancer cell line. spandidos-publications.com

Six-membered rings: Pyridine has also been used as a replacement for the ethene bridge to develop cis-restricted analogues. ekb.eg

These heterocyclic linkers provide a rigid scaffold that maintains the necessary dihedral angle between the aromatic rings for optimal binding to the colchicine (B1669291) site on tubulin, thereby ensuring sustained biological activity. acs.org

Structure-Activity Relationships (SAR) in Prodrug Development and Analogues

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of CA-4 analogues. These studies have elucidated the key structural features required for potent anti-tubulin activity. acs.orgnih.gov

Influence of Substituents on A and B Rings on Prodrug Efficacy

The substitution patterns on both the A and B aromatic rings play a critical role in the biological activity of CA-4 analogues.

Ring A: There is a strong consensus that the 3,4,5-trimethoxyphenyl motif on Ring A is essential for high potency. nih.govmdpi.comresearchgate.netdoi.org Modifications or removal of these methoxy (B1213986) groups generally lead to a significant decrease in cytotoxic and anti-tubulin properties. acs.org This trimethoxy pattern is considered a fundamental requirement for effective binding to the colchicine site of tubulin. doi.org

Ring B: In contrast to Ring A, Ring B is more tolerant of modifications. doi.org The original CA-4 possesses a 3-hydroxy-4-methoxy substitution pattern on Ring B. acs.org SAR studies have shown that the 4-methoxy group is a key contributor to activity. acs.orgresearchgate.net The 3-hydroxy group, while important, can be replaced with other hydrogen bond donors or different functional groups to modulate activity and solubility. nih.gov For example, replacing the 3-hydroxy group with an amino group (to form 3'-aminocombretastatin A-4 or AmCA-4) can increase cytotoxicity, anti-tubulin activity, and water solubility. acs.orgmdpi.com The combination of a 3-amino (NH2) and 4-methoxy (OMe) group on Ring B has been shown to yield cytotoxicity values comparable to CA-4 itself. acs.org

The following table summarizes the influence of various substituents on the B-ring of CA-4 analogues.

| Ring B Substituent (Position 3) | Ring B Substituent (Position 4) | Relative Efficacy | Reference |

| -OH (Hydroxy) | -OCH3 (Methoxy) | High (Parent Compound) | acs.org |

| -NH2 (Amino) | -OCH3 (Methoxy) | High, often increased solubility | acs.orgmdpi.com |

| -F (Fluoro) | -OCH3 (Methoxy) | Activity comparable to CA-4 | ekb.eg |

| -H | -OCH3 (Methoxy) | Lower activity | acs.org |

| -OH (Hydroxy) | -H | Lower activity | acs.org |

Impact of Ethene Bridge Modifications on Biological Activity

As discussed previously, modifying the ethene bridge is a primary strategy for overcoming the instability of CA-4. The nature of the bridge itself has a profound impact on biological activity. The key requirement is to maintain the cis-configuration, which allows the A and B rings to adopt the correct spatial orientation for tubulin binding. acs.org

Replacing the double bond with heterocyclic rings such as β-lactams, triazoles, or isoxazoles serves to lock the molecule in this active conformation. nih.govacs.orgdoi.org For example, combretazet-3 (CAZ-3), a β-lactam analogue, demonstrated enhanced chemical stability and therapeutic efficacy compared to CA-4. spandidos-publications.com The replacement of the ethene bridge with a β-lactam ring, combined with specific aryl substitutions, improved the therapeutic efficacy by up to 300-fold in combretastatin-resistant HT-29 cells. spandidos-publications.com This highlights that the bridge modification can not only restore but also significantly enhance biological activity, potentially by improving the binding affinity or overcoming resistance mechanisms. spandidos-publications.com

Design and Evaluation of Bioisosteric Replacements

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design. In the context of CA-4 analogues, several bioisosteric replacements have been explored.

Replacement of the 3'-Hydroxyl Group: The phenolic hydroxyl group on Ring B is a common site for bioisosteric replacement. As mentioned, an amino group is a successful replacement. acs.org Another innovative approach has been the replacement of the hydroxyl group with a boronic acid moiety. researchgate.net Docking studies suggested that the boronic acid could form strong hydrogen bonds with amino acid residues (Thr-179 and Val-181) in the colchicine binding site of tubulin. researchgate.net The resulting aryl-boronic acid analogue of CA-4 was a potent inhibitor of tubulin assembly and human cancer cell lines, demonstrating that a boronic acid can be an effective bioisostere for the phenol (B47542) group. researchgate.net

Replacement of Ring B: The entire 3-hydroxy-4-methoxyphenyl B-ring has been replaced with other cyclic systems. Studies have shown that a 2-naphthyl moiety is a good surrogate for the B-ring of CA-4. tandfonline.com Other bicyclic systems, such as 5-indolyl and 6(7)-quinolyl groups, have also been evaluated, though they typically result in less potent analogues. tandfonline.com Benzoxazolone has also been investigated as a bioisosteric replacement for Ring B. nih.gov

The table below presents data on the cytotoxic activity of selected CA-4 analogues with heterocyclic bridges, demonstrating the impact of these modifications.

| Compound | Heterocyclic Bridge | Cell Line | IC50 | Reference |

| CA-4 | Ethene (cis) | HT-29 | >1000 nM | spandidos-publications.com |

| CAZ-2 | Azetidinone (β-lactam) | HT-29 | 130 nM | spandidos-publications.com |

| Isoxazole 41 | Isoxazole | A549 | 0.003 µM | acs.org |

| Isoxazole 45 | Isoxazole | A549 | 0.004 µM | acs.org |

| Triazole 5b | 1,2,4-Triazole | HepG2 | 0.03 µM | doi.org |

| Triazole 5r | 1,2,4-Triazole | HepG2 | 0.02 µM | doi.org |

Mechanisms of Action of Combretastatin A 4 Released from Prodrug

Molecular Target Interaction

The molecular basis for the activity of combretastatin (B1194345) A-4 lies in its direct and high-affinity interaction with tubulin, the fundamental protein subunit of microtubules.

Binding to the Colchicine (B1669291) Site of Tubulin

Combretastatin A-4 is a potent inhibitor of tubulin polymerization that exerts its effects by binding to the colchicine site on the β-subunit of tubulin. nih.govnih.govmdpi.comnih.govresearchgate.net This binding site is located at the interface between the α- and β-tubulin subunits within the tubulin heterodimer. nih.gov Structurally, CA-4 is related to colchicine, featuring two phenyl rings tilted at an angle relative to each other. nih.govmdpi.com The trimethoxyphenyl ring of CA-4 is a crucial moiety for its interaction with the colchicine binding site. nih.govnih.gov X-ray crystallography has confirmed that CA-4 binds to this site, leading to a conformational change in the tubulin dimer. mdpi.com This interaction is characterized by a high binding affinity, with studies indicating that CA-4 binds to the colchicine site with even greater affinity than colchicine itself. nih.gov

Inhibition of Tubulin Polymerization and Microtubule Assembly

By binding to tubulin, combretastatin A-4 effectively inhibits the polymerization of tubulin dimers into microtubules. nih.govnih.govmdpi.com This action prevents the formation of the mitotic spindle, a critical structure for cell division, thereby causing cell cycle arrest. nih.gov The inhibitory concentration (IC50) for tubulin polymerization is a key measure of the potency of agents like CA-4. Research has demonstrated that CA-4 is a potent inhibitor of tubulin assembly. mdpi.com For instance, a concentration of 1 µM of Combretastatin A-4 has been shown to inhibit tubulin polymerization by 35%, with nearly complete blockage at 10 µM. selleckchem.com

Inhibition of Tubulin Polymerization by Combretastatin A-4

| Compound | Concentration (µM) | Effect on Tubulin Polymerization | Reference |

|---|---|---|---|

| Combretastatin A-4 | 1 | 35% inhibition | selleckchem.com |

| Combretastatin A-4 | 10 | Nearly complete inhibition | selleckchem.com |

Induction of Microtubule Destabilization and Depolymerization

The binding of combretastatin A-4 to tubulin not only prevents the assembly of new microtubules but also actively promotes the destabilization and depolymerization of existing ones. nih.govacs.org This leads to a significant reduction in the cellular microtubule network. ashpublications.orgresearchgate.net The disruption of microtubules triggers a mitotic arrest, preventing cells from progressing through cell division. nih.gov Studies using immunofluorescence have visually confirmed the depolymerization of the microtubule network in cells treated with nanomolar concentrations of CA-4. nih.govashpublications.org The destabilizing effect is rapid and reversible, distinguishing it from the slower binding kinetics of colchicine. nih.gov

Cellular Responses in Endothelial Cells

Endothelial cells, which line the interior surface of blood vessels, are particularly sensitive to the effects of combretastatin A-4. nih.gov This sensitivity underlies the compound's potent vascular-disrupting activity.

Rapid Cytoskeletal Reorganization (F-actin and β-tubulin disorganization)

Upon exposure to combretastatin A-4, endothelial cells undergo a swift and dramatic reorganization of their cytoskeleton. ashpublications.org This involves the rapid disruption of the microtubule network (β-tubulin). ashpublications.org Immunofluorescence studies have shown that treatment with CA-4P leads to the disruption of microtubules within 30 minutes. ashpublications.org Concurrently, there is a significant alteration in the actin cytoskeleton, characterized by the formation of actin stress fibers. ashpublications.org This reorganization is a consequence of Rho activation, a key regulator of actin dynamics. ashpublications.org

Induction of Endothelial Cell Morphological Changes

The profound cytoskeletal rearrangements induced by combretastatin A-4 lead to striking morphological changes in endothelial cells. nih.govresearchgate.net Within minutes of exposure, cells begin to retract and round up. nih.govashpublications.org This change in cell shape is quantifiable; for instance, a 44% reduction in the form factor of Human Umbilical Vein Endothelial Cells (HUVECs) has been observed within 10 minutes of treatment with CA-4P. nih.gov In some cases, cells exhibit a blebbing morphology, where the cell membrane bulges out. ashpublications.org These morphological alterations disrupt cell-cell contacts and the integrity of the endothelial monolayer, which is a critical factor in its vascular-disrupting effects. nih.gov After prolonged exposure (e.g., 18 hours), endothelial cells detach from the culture plate, which can lead to cell death. nih.gov

Timeline of Morphological Changes in HUVECs Induced by Combretastatin A-4 Phosphate (B84403)

| Time After Treatment | Observed Morphological Change | Reference |

|---|---|---|

| 10 minutes | 44% reduction in cell form factor | nih.gov |

| Within 30 minutes | Disruption of microtubules | ashpublications.org |

| 18 hours | Cells retract and round up | nih.gov |

| 24 hours | Cells detach from culture plate | nih.gov |

Disruption of Endothelial Cell-Cell Junctions (e.g., VE-cadherin signaling pathway)

Combretastatin A-4 actively disrupts the integrity of the tumor vasculature by interfering with crucial endothelial cell-cell junctions. A key target in this process is the vascular endothelial-cadherin (VE-cadherin) signaling pathway. nih.govnih.gov VE-cadherin is a specific junctional molecule essential for maintaining the physical connection between endothelial cells and for conveying survival signals. nih.gov

The drug interferes with the VE-cadherin/β-catenin/Akt signaling pathway. nih.govtaylorandfrancis.com This disruption leads to the disengagement of the VE-cadherin/β-catenin complex, which is an early event in the destabilization of endothelial cell-cell junctions. nih.govamdbook.org By inhibiting these homophilic interactions, Combretastatin A-4 compromises the structural integrity of the endothelial barrier. nih.gov This loss of cell-cell contact leads to a significant increase in vascular permeability. amdbook.org Research shows that this interference with VE-cadherin signaling is a primary contributor to the rapid vascular collapse and subsequent tumor necrosis observed following administration of the prodrug. nih.govnih.gov

Selective Toxicity Towards Proliferating Endothelial Cells

A defining characteristic of Combretastatin A-4 is its selective cytotoxicity, which preferentially affects proliferating endothelial cells over quiescent, or non-dividing, cells. nih.govnih.govelsevierpure.comaacrjournals.org This selectivity is crucial for targeting the actively growing blood vessels found in tumors (angiogenesis) while sparing the stable vasculature of normal tissues. nih.gov

In vitro studies have demonstrated that even a brief exposure to the drug can have profound and long-lasting antiproliferative and cytotoxic effects on endothelial cells that are actively dividing. nih.govelsevierpure.comaacrjournals.org In contrast, cells that are quiescent before and during drug exposure are not significantly affected. nih.govelsevierpure.comaacrjournals.org The underlying reason for this selectivity appears to be the higher sensitivity of the cytoskeleton in newly formed cells to the tubulin-binding effects of Combretastatin A-4, whereas the cytoskeleton of mature, stable cells is less susceptible. amdbook.org

Apoptosis Induction in Endothelial Cells

The cytotoxic effect of Combretastatin A-4 on proliferating endothelial cells is mediated primarily through the induction of apoptosis, or programmed cell death. nih.govaacrjournals.org This process is distinct from necrosis, as it is a controlled cellular dismantling that avoids triggering a significant inflammatory response. aacrjournals.org

Several key markers of apoptosis are observed in endothelial cells following treatment with Combretastatin A-4. One of the early events is the proteolytic conversion of the CPP32 proenzyme into active caspase-3, a critical cysteine protease in the apoptotic cascade. nih.govaacrjournals.org Increased caspase-3 activity is detectable after just a few hours of drug exposure. aacrjournals.org Another indicator is the binding of annexin V to the cell surface, which signifies changes in the cell membrane characteristic of early apoptosis; this has been observed in 50% of cells after 8 hours of treatment. nih.govaacrjournals.org Later-stage hallmarks of apoptosis, such as internucleosomal DNA fragmentation and nuclear morphology changes, are evident after 24 hours of incubation with the drug. nih.govaacrjournals.org

Impact on Tumor Vasculature

Mechanisms Leading to Rapid and Selective Vascular Shutdown

The administration of the Combretastatin A-4 prodrug leads to a swift and selective shutdown of blood vessels within tumors. nih.govelsevierpure.com This is a result of a dual mechanism of action. Firstly, as a potent tubulin-depolymerizing agent, Combretastatin A-4 disrupts the endothelial cytoskeleton. amdbook.org This causes the normally flat endothelial cells to change shape and become more spherical, which physically constricts the lumen of the blood vessels, impeding blood flow and promoting thrombosis. amdbook.org

Secondly, the disruption of cell-cell junctions, particularly the VE-cadherin complex, leads to a loss of vascular integrity. amdbook.org This combination of cytoskeletal collapse and junctional breakdown results in the rapid collapse of the tumor's vascular network, leading to hemorrhagic necrosis. nih.gov This antivascular effect occurs at doses well below the maximum tolerated dose, highlighting its specificity for tumor vasculature. nih.govnih.govelsevierpure.com

Reduction in Tumor Blood Flow and Perfusion

The physiological consequence of vascular shutdown is a dramatic reduction in tumor blood flow and perfusion. nih.govnih.govfrontiersin.org Studies using laser Doppler flowmetry and other imaging techniques have quantified this effect. Following administration of the prodrug, a rapid decrease in tumor perfusion is observed. nih.gov

In experimental and human breast cancer models, a single administration of the prodrug resulted in a 93% reduction in the functional vascular volume within the tumor at 6 hours post-treatment. nih.gov Similarly, in a murine model of colorectal liver metastases, tumor blood flow was significantly decreased one hour after treatment. nih.gov Dynamic contrast-enhanced MRI (DCE-MRI) studies have also confirmed the blood flow shutdown, showing reduced perfusion-relevant parameters within two hours of treatment. frontiersin.orgresearchgate.net

| Experimental Model | Time Post-Treatment | Reduction in Blood Flow/Perfusion | Measurement Technique |

|---|---|---|---|

| Experimental & Human Breast Cancer | 6 hours | 93% reduction in functional vascular volume | Histology |

| C3H Mammary Carcinoma | 30-60 minutes | Significant drop in perfusion units (from 105 to ~37 PU) | Laser Doppler Flowmetry |

| Colorectal Liver Metastases (>5 mm) | 1 hour | Blood flow decreased from 37.6% to 24.4% of control | Laser-Doppler Flowmetry |

| Murine Hepatocarcinoma | 2 hours | Significant decrease in perfusion parameters (Ktrans and Vp) | DCE-MRI |

Increased Vascular Permeability and Associated Edema Formation

A direct consequence of the disruption of endothelial cell junctions is a rapid increase in vascular permeability within the tumor. amdbook.orgnih.govnih.gov The compromised integrity of the endothelial barrier allows for the leakage of macromolecules and fluid from the blood vessels into the surrounding tumor tissue. nih.gov This leakage leads to the formation of edema (swelling) and is thought to contribute to a rise in interstitial fluid pressure, which can further compress and collapse intratumoral blood vessels. amdbook.orgnih.govnih.gov The combination of Combretastatin A-4 with agents that neutralize VE-cadherin has been shown to induce hemorrhage within tumors, demonstrating the critical role of junctional disruption in increasing permeability. nih.gov

Preclinical Pharmacological and Efficacy Studies of Combretastatin A 4 Prodrugs

In Vitro Pharmacological Characterization

Combretastatin (B1194345) A-4 (CA-4), a natural product isolated from the African bush willow tree Combretum caffrum, is a potent inhibitor of tubulin polymerization. nih.govbenthamdirect.com Its poor water solubility, however, limits its clinical application. nih.govnih.govresearchgate.net To overcome this, water-soluble prodrugs have been developed, with combretastatin A-4 phosphate (B84403) (CA4P) being the most prominent. nih.govresearchgate.net This prodrug is designed to be converted into the active CA-4 molecule in vivo, enabling systemic administration and effective delivery to the tumor site. aacrjournals.orgresearchgate.net

The primary activation mechanism for CA4P is dephosphorylation, a process catalyzed by nonspecific endogenous phosphatases to release the active CA-4. aacrjournals.orgresearchgate.netresearchgate.net The kinetics of this conversion have been evaluated in various biological environments. In vitro studies have shown that the conversion of phosphate prodrugs like CA4P into their active forms occurs at different rates depending on the biological matrix. The conversion is reportedly seven times faster in tumor and liver preparations compared to blood. researchgate.net

| Biological Matrix | Conversion Rate Observation | Source(s) |

| Tumor Homogenates | Faster conversion compared to blood. researchgate.net | researchgate.net |

| Liver Preparations | Faster conversion compared to blood. researchgate.net | researchgate.net |

| Plasma / Whole Blood | Slow degradation, accelerated by alkaline phosphatase. aacrjournals.orgresearchgate.net | aacrjournals.orgresearchgate.net |

Following conversion from its prodrug form, combretastatin A-4 undergoes metabolic changes. The metabolic profile of CA-4 and its analogs is complex. aacrjournals.orgnih.gov Studies comparing the metabolism of CA-4 with its structural analog, combretastatin A-1 (CA-1), revealed that CA-1 is metabolized into what is suggested to be a more reactive species than CA-4. aacrjournals.orgnih.gov For CA-1, as many as 14 distinct metabolites have been detected in plasma, indicating an intricate metabolic pathway. aacrjournals.orgresearchgate.netnih.gov While the prodrug CA4P itself does not bind to tubulin, its rapid conversion to the active CA-4 is the critical step for its biological activity. nih.gov The subsequent metabolism of CA-4, including glucuronidation, leads to its eventual elimination. researchgate.net

The active form, combretastatin A-4, demonstrates potent antiproliferative activity across a wide spectrum of human cancer cell lines, including those that are multidrug resistant. benthamdirect.commdpi.com Its prodrug, CA4P, exerts its cytotoxic effects following conversion to CA-4. nih.gov The efficacy of CA-4 and its analogs has been quantified in numerous studies, typically reported as the half-maximal inhibitory concentration (IC50). For instance, certain CA-4 analogs have shown IC50 values in the nanomolar range, indicating high potency. One analog demonstrated an IC50 value of 20 nM against HCT-116 colon cancer cells. nih.gov Another derivative, LASSBio-1920, yielded IC50 values of 0.06 µM and 0.07 µM against HCT-116 and PC-9 non-small cell lung cancer cells, respectively. nih.gov The potent cytotoxicity of these compounds stems from their ability to inhibit tubulin polymerization, leading to mitotic arrest. nih.govmdpi.com

| Compound/Analog | Cancer Cell Line | IC50 Value | Source(s) |

| CA-4 Analog (9a) | HCT-116 (Colon) | 20 nM | nih.govmdpi.com |

| CA-4 Analog (7s) | MCF-7 (Breast) | 8 nM | mdpi.com |

| CA-4 Analog (7h) | Hs578T (Breast) | 31 nM | mdpi.com |

| CA-4 Analog (22) | DU-145 (Prostate) | 0.1 µM | nih.gov |

| LASSBio-1920 | HCT-116 (Colon) | 0.06 µM | nih.gov |

| LASSBio-1920 | PC-9 (Lung) | 0.07 µM | nih.gov |

A primary mechanism of action for combretastatin A-4 and its prodrugs is the disruption of tumor vasculature. researchgate.net This is achieved by targeting endothelial cells, which are particularly sensitive to CA-4's effects. benthamdirect.commdpi.com In vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs) have shown that non-cytotoxic concentrations of CA-4 and its prodrug can completely disrupt the formation of capillary-like networks. nih.gov

CA4P interferes with endothelial cell proliferation and motility. nih.gov At a concentration of 10 nM, CA4P was shown to destabilize the polygonal capillary network formed by FGF-2-stimulated endothelial cells, leading to a significant decrease in tubule length and the formation of branch points. nih.gov The mechanism involves binding to tubulin, which leads to the depolymerization of microtubules. amdbook.orgnih.gov This disrupts the endothelial cytoskeleton, causing the normally flat cells to become more spherical. amdbook.orgnih.gov This change in cell shape occurs rapidly, within minutes of exposure, and leads to a loss of cell-cell contact, increased vascular permeability, and the eventual shutdown of blood flow within tumors. nih.govnih.gov

In Vivo Efficacy Assessment in Tumor Models

The antivascular activity observed in vitro translates to significant antitumor effects in preclinical animal models. By disrupting existing tumor blood vessels, CA4P induces rapid hemorrhagic necrosis within the tumor core, often leaving a peripheral rim of viable tumor cells. researchgate.netnih.govnih.gov

In vivo studies have consistently demonstrated the ability of CA4P to inhibit tumor growth and delay progression across various tumor models. In a murine model with MAC 15A subcutaneous colon tumors, CA4P caused extensive necrosis and significant tumor growth delay. nih.gov Similarly, in a non-Hodgkin's lymphoma xenograft model, treatment resulted in a T-C value (tumor growth delay) of 12 days, a log10 kill of 1.01, and a T/C (ratio of tumor volume in treated vs. control mice) of 11.7%. nih.gov

In a Lewis lung carcinoma model, a platinum(IV) prodrug designed to release CA-4 inhibited tumor growth by 93%, which was significantly more effective than CA-4 alone (67% inhibition). figshare.com Furthermore, in xenotransplant models of human non-small cell lung cancer, systemically administered CA4P significantly delayed the growth of subcutaneous tumors and prolonged survival in an orthotopic model with metastatic disease. nih.gov

| Tumor Model | Compound | Efficacy Measurement | Result | Source(s) |

| MAC 15A Colon Tumor (s.c.) | Combretastatin A-4 Prodrug | Tumor Growth | Significant delay | nih.gov |

| WSU-DLCL2 Lymphoma Xenograft | This compound | Tumor Growth Delay (T-C) | 12 days | nih.gov |

| WSU-DLCL2 Lymphoma Xenograft | This compound | T/C % | 11.7% | nih.gov |

| Lewis Lung Carcinoma | Pt(IV)-CA4 Prodrug | Tumor Growth Inhibition | 93% | figshare.com |

| Lewis Lung Carcinoma | Combretastatin A-4 | Tumor Growth Inhibition | 67% | figshare.com |

| Non-Small Cell Lung Cancer (s.c.) | This compound | Tumor Growth | Significant delay | nih.gov |

| Non-Small Cell Lung Cancer (orthotopic) | This compound | Survival | Prolonged | nih.gov |

Assessment of Tumor Microvessel Density and Architectural Changes

The administration of combretastatin A-4 prodrugs instigates rapid and profound alterations to the tumor microvasculature. Within hours of treatment, studies have demonstrated a significant reduction in the number of patent, or actively perfused, blood vessels within the tumor. nih.gov This vascular shutdown is a hallmark of CA-4P's activity and is attributed to its effect on the tubulin cytoskeleton of proliferating endothelial cells, leading to cell rounding, detachment, and apoptosis. nih.gov

In a murine model of colorectal liver metastases, a single dose of CA-4P resulted in marked ultrastructural changes to the tumor microvasculature within one hour. aacrjournals.org This included a loss of patent microvessels at the interface between normal liver tissue and the tumor, as well as a reduction in central microvascular density with constricted and tapering vessels. aacrjournals.org Notably, the surrounding normal liver vasculature remained largely unaffected, highlighting the selectivity of the prodrug for the aberrant tumor vasculature. aacrjournals.org

Further investigations have shown that chronic treatment with CA-4P can impair the stabilization of new blood vessels by smooth muscle cells (SMCs). In treated tumors, there is a noticeable reduction in SMC-invested capillaries, indicating an anti-angiogenic effect that complements its primary vascular-disrupting activity. nih.gov The expression of the blood vessel marker CD31 has also been observed to be significantly downregulated following CA-4P treatment, further confirming the impairment of blood vessels at the tumor site. nih.gov

| Parameter | Observation | Time Point | Tumor Model | Reference |

|---|---|---|---|---|

| Patent Microvessels | Significant reduction | 4 hours | KHT tumors | nih.gov |

| Microvessel Density | Reduced central density, loss at tumor-liver interface | 1 hour | Colorectal liver metastases | aacrjournals.org |

| SMC-Invested Capillaries | Reduced staining for α-SMA | Chronic treatment | Not specified | nih.gov |

| CD31 Expression | Significantly downregulated | Not specified | Not specified | nih.gov |

Characterization of Tumor Necrosis (e.g., Hemorrhagic Necrosis)

A direct consequence of the vascular collapse induced by combretastatin A-4 prodrugs is extensive tumor necrosis. nih.govmdpi.com The disruption of blood flow deprives tumor cells of essential oxygen and nutrients, leading to cell death. nih.gov Histological analyses of tumors treated with CA-4P consistently reveal large areas of necrosis, often characterized as hemorrhagic necrosis due to the damage to the blood vessels. nih.govcam.ac.uknih.gov

In a study on colorectal liver metastases, quantitative histology showed a significant increase in tumor necrosis at 6 and 24 hours after a single dose of CA-4P. The percentage of necrosis rose from 20.6% in control tumors to 48.7% and 55.5% at the respective time points. aacrjournals.org Similarly, in a highly vascularized germ cell tumor xenograft model, treatment with CA-4P induced intratumoral hemorrhages, leading to extensive necrosis. mdpi.com

It is important to note that while VDAs like CA-4P induce widespread central necrosis, a viable rim of tumor tissue often remains at the periphery. researchgate.net This surviving population of cells is a key factor in tumor regrowth and the development of treatment resistance. researchgate.net

Monitoring of Tumor Oxygenation and Hypoxia Levels

The disruption of tumor blood flow by combretastatin A-4 prodrugs has a profound impact on the tumor's oxygenation status. The immediate effect is a rapid and significant decrease in tumor perfusion, which in turn leads to acute and severe hypoxia in the tumor core. nih.govresearchgate.net This heightened hypoxic environment is a critical aspect of the drug's mechanism of action, as it contributes to tumor cell death. researchgate.net

Interestingly, while the initial effect is increased hypoxia, some studies have reported a paradoxical decrease in hypoxia at later time points, such as 24 hours after treatment. researchgate.net This may be due to the complex interplay of vascular shutdown, cell death, and potential reoxygenation in the surviving tumor rim. The rapid development of disorganized and leaky vasculature in tumors leads to regions of hypoxia, which can be targeted by bioreductively activatable prodrugs. nih.gov These prodrugs are designed to be activated under the low-oxygen conditions characteristic of solid tumors, thereby enhancing their selectivity. nih.govfrontiersin.orgmdpi.com

Efficacy in Specific Preclinical Tumor Models

The antitumor activity of combretastatin A-4 prodrugs has been demonstrated across a range of preclinical tumor models.

Colon Adenocarcinoma: In models of colon cancer, including orthotopic and metastatic disease, CA-4P has been shown to cause extensive necrosis, leading to antitumor effects. nih.gov One study reported that a hypoxia-activated prodrug of a glutamine antagonist, when combined with combretastatin A4 nanoparticles, achieved a tumor suppression rate of 98.3% with a cure rate of 80% in a murine colon cancer model. nih.gov

Lung Carcinoma: In non-small-cell lung cancer (NSCLC) xenografts, CA-4P induced vascular shutdown and necrosis between 1 and 3 hours after administration. researchgate.net

Mammary Carcinoma: In a murine breast cancer model, CA-4P treatment led to a 93% reduction in functional vascular volume at 6 hours post-administration. nih.gov A combination therapy involving a hypoxia-activated glutamine antagonist and combretastatin A4 nanoparticles resulted in a 98.1% tumor suppression rate and a 20% cure rate in a murine breast cancer model. nih.gov

Retinoblastoma: While specific data for retinoblastoma was not prominent in the provided search results, the general mechanism of action of CA-4P suggests potential efficacy against highly vascularized tumors.

Rhabdomyosarcoma: Similarly, detailed efficacy data for rhabdomyosarcoma was not readily available in the search results.

Colorectal Liver Metastases: As previously mentioned, CA-4P has shown significant activity in a murine model of colorectal liver metastases. Continuous infusion of the prodrug led to a major reduction in tumor growth, with the percentage of the liver occupied by metastases decreasing from 20.55% in controls to 7.46% in treated animals. aacrjournals.org

| Tumor Model | Key Findings | Reference |

|---|---|---|

| Colon Adenocarcinoma | Extensive necrosis and antitumor effects. Combination therapy showed 98.3% tumor suppression. | nih.govnih.gov |

| Lung Carcinoma (NSCLC) | Vascular shutdown and necrosis within 1-3 hours. | researchgate.net |

| Mammary Carcinoma | 93% reduction in functional vascular volume. Combination therapy showed 98.1% tumor suppression. | nih.govnih.gov |

| Colorectal Liver Metastases | Significant reduction in tumor growth (20.55% to 7.46% liver occupation). | aacrjournals.org |

Preclinical Pharmacokinetic and Biodistribution Studies

Systemic and Tumor-Specific Prodrug Activation

Combretastatin A-4 itself has poor aqueous solubility, which limits its clinical application. mdpi.com The development of the phosphate prodrug, CA-4P, significantly improves its water solubility, allowing for intravenous administration. mdpi.com Following administration, CA-4P is rapidly dephosphorylated by endogenous phosphatases present in the plasma and on the surface of endothelial cells to release the active cytotoxic agent, combretastatin A-4. nih.govmdpi.com This activation is a critical step in its mechanism of action.

The design of bioreductively activatable prodrug conjugates of combretastatin A-4 represents a more targeted approach. nih.gov These prodrugs are engineered to be activated by reductase enzymes that are specifically overexpressed in the hypoxic regions of tumors. nih.gov This strategy aims to enhance the selectivity of the drug by ensuring that the active form is preferentially released in the tumor microenvironment, thereby minimizing systemic toxicity. nih.gov For instance, a gem-dimethyl-nitrothiophene trigger CA-4 prodrug was found to be resistant to aerobic metabolism and remained intact in high-oxygen environments, while being effectively activated under hypoxic conditions. nih.gov

Tissue Distribution and Tumor Accumulation in Animal Models

The unique pathophysiology of the tumor vasculature, characterized by its leakiness and disorganized nature, plays a role in the biodistribution of combretastatin A-4 prodrugs. nih.gov While specific quantitative data on tissue distribution and tumor accumulation from the provided search results is limited, the observed selective and potent antivascular effects within tumors strongly suggest a preferential effect, if not accumulation, at the tumor site. nih.gov The rapid induction of vascular shutdown and necrosis within tumors, with minimal damage to normal vasculature, supports the concept of tumor-specific activity. aacrjournals.org

Mechanisms of Tumor Cell Death Triggered by Combretastatin A 4 Prodrugs

Induction of Mitotic Catastrophe and Cell Cycle Arrest

A primary mechanism by which combretastatin (B1194345) A-4 prodrugs exert their anti-tumor effects is by inducing mitotic catastrophe, a form of cell death that occurs during mitosis. aacrjournals.orgnih.gov This process is preceded by a prolonged arrest in the G2/M phase of the cell cycle. aacrjournals.orgnih.gov

By inhibiting tubulin polymerization, combretastatin A-4 prevents the formation of a functional mitotic spindle, a critical structure for the proper segregation of chromosomes during mitosis. mdpi.comnih.gov This disruption triggers the spindle assembly checkpoint, leading to a halt in the cell cycle at the metaphase stage. nih.gov Research has shown that treatment with CA-4P leads to a significant accumulation of cells in the G2/M phase. nih.govnih.gov For instance, a 24-hour exposure to 5 nM of the CA-4 prodrug induced G2/M arrest in 19% of Reh cells, 28% of WSU-CLL cells, 57% of WSU-WM cells, and 75% of WSU-DLCL2 cells. nih.gov

Prolonged mitotic arrest due to irreparable spindle damage ultimately leads to mitotic catastrophe. aacrjournals.orgnih.gov Morphologically, this is characterized by the formation of giant, multinucleated cells. nih.gov At the molecular level, this process is associated with elevated levels of key mitotic proteins. Studies have demonstrated an overaccumulation of cyclin B1 and sustained activity of p34cdc2, a cyclin-dependent kinase, in cells arrested in mitosis by CA-4P. aacrjournals.orgnih.gov The sustained activity of the cyclin B1-p34cdc2 complex is crucial for maintaining the mitotic state, and its prolonged activation in the face of spindle damage drives the cell towards mitotic catastrophe. nih.gov Interestingly, this induction of mitotic catastrophe by CA-4 prodrugs can occur independently of the p53 tumor suppressor protein and the chk1 and cdc2 phosphorylation pathways. aacrjournals.orgnih.gov

Table 1: Effect of Combretastatin A-4 Prodrug on Cell Cycle Progression

| Cell Line | % of Cells in G2/M Arrest (5 nM CA-4 prodrug for 24h) |

|---|---|

| Reh | 19% |

| WSU-CLL | 28% |

| WSU-WM | 57% |

| WSU-DLCL2 | 75% |

This table is interactive. You can sort and filter the data.

Activation of Apoptotic Pathways in Tumor Cells

While mitotic catastrophe is considered the predominant mechanism of cell death induced by combretastatin A-4 prodrugs, apoptosis, or programmed cell death, also plays a role, albeit often as a secondary event. aacrjournals.orgaacrjournals.org The relationship between mitotic catastrophe and apoptosis in this context can be complex, with some studies suggesting they are independent pathways. nih.gov

Evidence for the induction of apoptosis by combretastatin A-4 and its analogues includes the activation of caspases, a family of proteases central to the execution of apoptosis. aacrjournals.org Specifically, treatment with CA-4P has been shown to induce the activation of caspase-9 and subsequent cleavage of poly(ADP-ribose) polymerase (PARP). aacrjournals.orgnih.gov A novel CA-4 analogue, XN0502, has also been demonstrated to cause caspase-mediated apoptosis, indicated by the cleavage of PARP and a reduction in procaspase-3 and procaspase-9 levels. nih.gov

Table 2: Key Molecular Events in Apoptosis Induced by Combretastatin A-4 Prodrugs

| Molecular Marker | Observation | Implication |

|---|---|---|

| Caspase-9 | Activation | Initiation of the intrinsic apoptotic pathway |

| PARP | Cleavage | Execution phase of apoptosis |

| Procaspase-3 | Reduction | Activation of executioner caspase |

| Procaspase-9 | Reduction | Activation of initiator caspase |

| Bax | No change in expression | Suggests a Bcl-2 independent mechanism in some models |

| Bcl-2 | No change in expression | Suggests a Bcl-2 independent mechanism in some models |

This table is interactive. You can sort and filter the data.

Role of Ischemia, Anoxia, and Nutrient Deprivation in Secondary Tumor Cell Death

Beyond their direct effects on tumor cells, combretastatin A-4 prodrugs are highly effective vascular-disrupting agents (VDAs). nih.govnih.gov This action on the tumor vasculature leads to a secondary wave of tumor cell death driven by ischemia (inadequate blood supply), anoxia (severe oxygen deficiency), and nutrient deprivation. mdpi.com

The immature and disorganized blood vessels within tumors are particularly susceptible to the microtubule-destabilizing effects of combretastatin A-4. mdpi.com This leads to a rapid change in the shape of endothelial cells, causing them to become more rounded. researchgate.net This morphological alteration disrupts the integrity of the tumor vasculature, leading to increased permeability, leaky vessels, and ultimately, a shutdown of blood flow within the tumor. mdpi.comresearchgate.net Studies have demonstrated that the CA-4 prodrug can induce vascular shutdown within tumors at doses significantly lower than the maximum tolerated dose. nih.gov A significant reduction in functional vascular volume, as high as 93%, has been observed just 6 hours after administration of the drug. nih.gov

Strategies to Enhance Therapeutic Efficacy and Address Resistance in Preclinical Settings

Combination Therapies with Combretastatin (B1194345) A-4 Prodrugs

The primary mechanism of CA4P, inducing vascular shutdown and subsequent necrosis in the tumor core, leaves a peripheral rim of viable tumor cells sustained by the surrounding normal vasculature. nih.gov This biological reality necessitates combination therapies to target these surviving cells and achieve more durable tumor regression.

Synergistic Effects with Conventional Cytotoxic Agents

Combining CA4P with conventional cytotoxic agents has shown significant synergistic effects in various preclinical models. The rationale is that CA4P disrupts the tumor vasculature, thereby increasing the permeability and trapping cytotoxic drugs within the tumor microenvironment, while the chemotherapy agent targets the highly proliferative cells in the viable tumor rim.

Preclinical studies have demonstrated synergy between CA4P and platinum-based agents like cisplatin (B142131) and carboplatin (B1684641). aacrjournals.orgnih.gov In human osteosarcoma xenograft models, the combination of cisplatin and CA4P resulted in significantly greater inhibition of tumor growth and lung metastasis compared to either agent alone. nih.govkarger.com This enhanced effect was attributed to increased apoptosis and necrosis within the tumor. nih.govkarger.com Similarly, synergistic antitumor activity was observed when CA4P was combined with carboplatin in rodent models. aacrjournals.org

The combination with taxanes, such as paclitaxel (B517696), has also been explored. ascopubs.org The disruption of the tumor vasculature by CA4P can potentially enhance the delivery and retention of paclitaxel in the tumor. Nanoparticle formulations co-delivering paclitaxel and combretastatin A-4 have been developed to maximize this synergistic potential in preclinical settings. acs.orgfigshare.com

Table 1: Preclinical Studies of Combretastatin A-4 Prodrugs with Cytotoxic Agents This table is interactive. You can sort and filter the data.

| Cytotoxic Agent | Tumor Model | Key Findings |

|---|---|---|

| Cisplatin | Human Osteosarcoma Xenograft | Significantly inhibited tumor growth and lung metastasis; increased apoptotic and necrotic cell death compared to monotherapy. nih.govkarger.com |

| Carboplatin | Rodent Tumor Models | Demonstrated synergistic antitumor activity, resulting in a log cell kill of 2.0 when combined, whereas CA4P alone had no activity. aacrjournals.org |

| Paclitaxel | Advanced Cancer Models | Combination with CA4P and carboplatin showed tolerability and antitumor activity, particularly in relapsed ovarian cancer models. ascopubs.org |

| 5-Fluorouracil | Rodent Tumor Models | Preclinical studies indicated synergistic action with CA4P. aacrjournals.org |

Enhanced Efficacy with Radiotherapy

Radiotherapy is a localized treatment that, like chemotherapy, can be limited by the hypoxic conditions present in solid tumors. CA4P can modulate the tumor microenvironment in ways that enhance the efficacy of radiation. By causing a rapid shutdown of tumor blood flow, CA4P induces acute hypoxia. While chronic hypoxia is associated with radioresistance, the acute hypoxia induced by VDAs can be exploited. The reoxygenation that occurs in the surviving peripheral tumor rim following CA4P treatment can render these cells more sensitive to subsequent radiotherapy.

Preclinical models have consistently shown that administering CA4P prior to radiation can lead to a greater than additive therapeutic effect. This sequencing is crucial, as the VDA-induced vascular collapse can trap oxygen and radiosensitizing drugs within the tumor, while also targeting the radioresistant hypoxic cells that survive the initial radiation dose. This combination approach aims to eradicate both the tumor core through ischemic necrosis and the peripheral, better-oxygenated cells through enhanced radiation efficacy.

Integration with Anti-Angiogenic Therapies

A dual-pronged attack on the tumor vasculature, combining the acute disruptive effects of CA4P with the long-term inhibitory effects of anti-angiogenic agents, is a promising strategy. Anti-angiogenic therapies, such as those targeting the VEGF pathway, work by preventing the formation of new blood vessels (angiogenesis). In contrast, CA4P destroys existing, established tumor vasculature.

Preclinical data suggest that this combination can be highly effective. nih.gov Anti-angiogenic agents can help to control the regrowth of blood vessels at the tumor periphery, a common mechanism of escape from VDA monotherapy. nih.gov By inhibiting this neovascularization, anti-angiogenic drugs can potentially prevent the tumor from recovering and recurring after the initial vascular collapse induced by CA4P. nih.gov This integrated approach targets both the existing and developing tumor vasculature, offering a more comprehensive and sustained anti-vascular strategy.

Combination with Hyperthermia and Radioimmunotherapy Approaches

The utility of CA4P has been explored in conjunction with other therapeutic modalities like hyperthermia and radioimmunotherapy in preclinical settings. Hyperthermia, the process of heating tumor tissue to temperatures between 40 and 44°C, can enhance the efficacy of both chemotherapy and radiotherapy. When combined with CA4P, hyperthermia can exacerbate the vascular damage and increase cell killing. The vascular shutdown induced by CA4P can trap heat within the tumor, leading to a more effective and sustained thermal dose.

Radioimmunotherapy involves targeting radiation to tumors using monoclonal antibodies. The vascular disruption caused by CA4P can increase the permeability of tumor vessels, potentially leading to improved delivery and accumulation of radiolabeled antibodies within the tumor. This can enhance the therapeutic index of radioimmunotherapy by concentrating the radiation dose at the tumor site.

Addressing Viable Peripheral Tumor Cell Survival and Recurrence

A significant challenge in therapy with combretastatin A-4 prodrugs is the survival of a rim of tumor cells at the periphery of the tumor mass. nih.gov These cells are nourished by the vasculature of the surrounding normal host tissue, which is less sensitive to the effects of CA4P. nih.gov This viable rim is a primary source of tumor regrowth and recurrence following treatment. nih.gov

Preclinical strategies to overcome this limitation focus on combining CA4P with therapies that can effectively target these surviving cells. As discussed, cytotoxic chemotherapy and radiotherapy are key modalities used to eradicate this peripheral population. The timing and sequencing of these combination treatments are critical to maximize efficacy. Typically, CA4P is administered first to induce central tumor necrosis and potentially "trap" the subsequent therapeutic agent within the tumor microenvironment, increasing its local concentration and effect on the surviving peripheral cells.

Advanced Drug Delivery Systems for Targeted Efficacy

To improve the therapeutic index of combretastatin A-4 and its prodrugs, various advanced drug delivery systems have been investigated in preclinical studies. These systems aim to enhance tumor-specific delivery, increase drug solubility, and provide controlled release, thereby maximizing antitumor efficacy while minimizing systemic exposure.

Nanoparticle-based delivery systems, including liposomes, polymeric nanoparticles, and micelles, have been developed to encapsulate CA4P or its active form, combretastatin A-4 (CA4). These formulations can exploit the enhanced permeability and retention (EPR) effect of tumors for passive targeting. For instance, polymeric nanoparticles have been engineered for the simultaneous delivery of a paclitaxel prodrug and CA4, demonstrating potent antitumor efficacy in preclinical models. acs.org

Another approach involves creating prodrugs that are activated under specific conditions within the tumor microenvironment, such as hypoxia or the presence of certain enzymes. Light-activatable prodrugs have also been designed, where a photosensitizer is conjugated to CA4. nih.gov Upon illumination with a specific wavelength of light, the prodrug is cleaved, releasing the active CA4 only at the tumor site, allowing for a highly localized therapeutic effect. nih.gov These advanced delivery strategies hold the promise of improving the targeting and efficacy of combretastatin-based therapies.

Nanoparticle-Based Delivery Approaches

Nanoparticle-based systems offer a versatile platform for improving the delivery of combretastatin A-4 prodrugs. These carriers can protect the drug from premature degradation, extend its half-life in circulation, and exploit the enhanced permeability and retention (EPR) effect for passive accumulation in tumor tissues. nih.gov

In one preclinical approach, nanoparticles of poly(L-Aspartic acid)-poly(ethylene glycol)/combretastatin A4 (CA4-NPs) were developed. nih.gov This formulation was designed to improve the water solubility and prolong the half-life of CA4. The study demonstrated that these nanoparticles provided significant advantages, including the EPR effect and an acid-sensitive release mechanism within the tumor microenvironment (TME). nih.gov Preclinical results showed that the CA4-NPs had a circulation time approximately 10 times longer than that of the CA-4P prodrug and were primarily distributed to the tumor site. This enhanced accumulation and retention led to significant disruption of new blood vessels in tumor tissues. nih.gov

Another strategy involves the co-delivery of a CA-4 prodrug with other chemotherapeutic agents within the same nanoparticle to achieve synergistic antitumor effects. nih.govfigshare.com For instance, a nanomedicine was constructed using combretastatin A4 polymer conjugates (mPEG-PCA4) as nanocarriers to load a paclitaxel prodrug. This dual-delivery system exhibited potent antitumor efficacy and favorable biocompatibility in both in vitro and in vivo preclinical models. nih.govfigshare.com Such combination therapies delivered via nanoparticles represent a promising strategy for enhancing therapeutic outcomes. nih.gov

| Nanoparticle System | Key Features | Preclinical Findings | Reference |

| Poly(L-Aspartic acid)-poly(ethylene glycol)/CA4 (CA4-NPs) | Triple-target effects: EPR, acid-sensitivity (pH 5.5), CA4 selectivity for tumor vesselsImproved water solubility | Circulation time ~10x longer than CA-4PPreferential accumulation at the tumor siteSignificant disruption of tumor neovasculature | nih.gov |

| mPEG-PCA4 loading PTX-PBE NPs | Co-delivery of CA4 and a paclitaxel prodrug (PTX-PBE)High drug loading capacity | Potent synergistic antitumor efficacyFavorable biocompatibility in vitro and in vivo | nih.govfigshare.com |

Liposomal Encapsulation Strategies

Liposomes, which are vesicles composed of lipid bilayers, are excellent carriers for drug delivery due to their biocompatibility, biodegradability, and ability to encapsulate both hydrophilic and lipophilic drugs. nih.govresearchgate.net Encapsulating lipophilic CA-4 prodrugs within liposomes is a promising strategy to prolong their circulation time and improve their therapeutic index. nih.gov

One preclinical study focused on developing a liposomal delivery system for CA-4 prodrugs that were modified with acylated derivatives. nih.govnih.gov In this research, the CA-4 molecule was synthetically attached to fatty acid chains of varying lengths (from 6 to 18 carbons) to create more lipophilic prodrugs. nih.govnih.gov These acylated prodrugs were then encapsulated in liposomes. The study found a direct relationship between the length of the fatty acid chain and the drug's performance in vivo. As the carbon chain length increased, the rate of in vitro drug release and conversion from the prodrug to the active CA-4 decreased. nih.govnih.gov This slower release rate translated to a longer circulation time and increased drug concentration in tumor tissue, which in turn led to improved in vivo antitumor effects. nih.govnih.gov The formulation with the longest fatty acid chain (stearyl, 18 carbons) demonstrated the most significant therapeutic benefit. nih.gov

The composition of the liposome (B1194612) itself is also critical for effective drug loading and stability. Research has shown that optimizing formulation variables, such as the concentration of cholesterol and DSPE-PEG, is essential for maximizing CA-4 loading and minimizing drug leakage. For example, a formulation containing 30% cholesterol and 5% DSPE-PEG was found to be optimal for achieving high drug loading and stability. cnuca.com

| CA-4 Prodrug Acyl Chain | In Vitro Release/Conversion Rate | In Vivo Antitumor Efficacy | Rationale | Reference |

| Hexanoyl (6 carbons) | Faster | Lower | Rapid release leads to shorter circulation time. | nih.govnih.gov |

| Decanoyl (10 carbons) | Intermediate | Intermediate | - | nih.govnih.gov |

| Myristoyl (14 carbons) | Slower | Higher | Slower release prolongs circulation and increases tumor accumulation. | nih.govnih.gov |

| Palmitoyl (16 carbons) | Slower | Higher | Slower release prolongs circulation and increases tumor accumulation. | nih.govnih.gov |

| Stearyl (18 carbons) | Slowest | Highest | Slowest release provides the most sustained drug exposure to the tumor. | nih.govnih.gov |

Ligand-Directed Vascular Targeting

To further enhance the specificity of CA-4 prodrug delivery, active targeting strategies are employed. This involves decorating the surface of delivery vehicles, such as liposomes, with ligands that bind to specific receptors overexpressed on the surface of tumor vascular endothelial cells. cnuca.com This approach aims to direct the drug specifically to the tumor vasculature, thereby increasing its local concentration and maximizing its vascular-disrupting effect. nih.govcnuca.com

A key example of this strategy in a preclinical setting is the development of liposomes targeted with cyclic RGD (Arg-Gly-Asp) peptides. cnuca.com These peptides have a high affinity for αvβ3-integrins, which are known to be highly expressed on tumor endothelial cells but not on the endothelial cells of normal, established blood vessels. cnuca.com

In one study, cyclic RGD peptides were coupled to the surface of sterically stabilized liposomes encapsulating CA-4. cnuca.com The resulting targeted liposomes were approximately 120 nm in diameter. In vitro cell culture studies using human umbilical vein endothelial cells (HUVEC) demonstrated that the RGD-targeted liposomes showed significantly higher binding to the endothelial cells compared to non-targeted liposomes. This enhanced binding was attributed to the specific interaction between the RGD ligand and its integrin receptor on the cell surface. cnuca.com These findings suggest that ligand-directed targeting can improve the delivery of CA-4 to the tumor vasculature, potentially enhancing its therapeutic benefits compared to non-targeted formulations. cnuca.com

| Targeting Strategy | Delivery System | Ligand | Target Receptor | Preclinical Finding | Reference |

| Active Vascular Targeting | PEGylated Liposomes | Cyclic RGD (Arg-Gly-Asp) Peptide | αvβ3-integrins on tumor endothelial cells | Significantly higher binding to endothelial cells in vitro compared to non-targeted liposomes. | cnuca.com |

Challenges and Future Research Directions for Combretastatin A 4 Prodrugs

Optimization of Prodrug Stability and Activation Specificity

A primary challenge in the development of CA-4 prodrugs is balancing stability in systemic circulation with efficient and specific activation within the tumor microenvironment. The initial prodrug strategy, employing a phosphate (B84403) group to enhance water solubility, relies on non-specific endogenous phosphatases for activation. researchgate.net While effective, this approach lacks tumor specificity.

Future research is focused on creating prodrugs that remain inert in the bloodstream and are activated only by stimuli unique to the tumor environment. This enhances the therapeutic window by concentrating the active drug at the target site. One promising strategy involves designing prodrugs that are activated by tumor-specific enzymes. For instance, prodrugs activatable by NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme overexpressed in many solid tumors, have been developed. nih.gov These prodrugs consist of the active CA-4, a self-immolating linker, and an NQO1-responsive trigger group, demonstrating greater selective toxicity toward tumor cells overexpressing NQO1 in preclinical studies. nih.gov

Another critical aspect is improving the chemical stability of the core molecule to prevent the isomerization of the active Z-stilbene double bond to the less potent E-isomer, a significant cause of activity loss. researchgate.net

Table 1: Strategies for Optimizing Prodrug Stability and Activation

| Strategy | Mechanism | Potential Advantage | Reference |

| Enzyme-Activated Prodrugs | Utilizes enzymes overexpressed in tumors (e.g., NQO1) to cleave the prodrug moiety and release active CA-4. | Enhanced tumor-specific drug release, reduced systemic exposure. | nih.gov |

| Light-Activated Prodrugs | Incorporates a photosensitizer that, upon light activation, triggers the release of CA-4. | High degree of spatial and temporal control over drug activation. | nih.gov |

| pH-Sensitive Linkers | Employs linkers that are stable at physiological pH but cleave in the acidic tumor microenvironment. | Exploits a common feature of solid tumors for targeted activation. | N/A |

| Structural Modification | Replaces the unstable ethene bridge with more stable cyclic structures (e.g., β-lactams) to lock the cis-configuration. | Prevents isomerization to the inactive trans-isomer, improving overall stability and potency. | nih.gov |

Comprehensive Understanding of Preclinical Resistance Mechanisms

While VDAs like CA-4P can cause massive central tumor necrosis, a peripheral rim of viable tumor cells often survives, leading to tumor regrowth. nih.gov Understanding the mechanisms behind this inherent and acquired resistance is crucial for developing more effective therapies.

One factor is the heterogeneity of tumor vasculature. CA-4P is most effective against the immature, chaotic blood vessels common in tumors. herts.ac.uk However, some tumors may possess or develop more mature, stable vessels that are less susceptible to disruption. The histological angiogenic profile of a tumor may therefore be a key determinant of its sensitivity to VDA therapy. herts.ac.uk

The tumor microenvironment also plays a significant role. For example, the presence of M2 tumor-associated macrophages (TAMs) has been shown to limit the therapeutic efficacy of CA-4. researchgate.net Furthermore, preclinical studies on CA-4-resistant colorectal cancer models have indicated that distinct tumor substructures and vessel compositions contribute to a lack of response to VDA treatment. mdpi.com A comprehensive understanding of these resistance pathways at the molecular and cellular level is a critical area for future investigation.

Development and Validation of Preclinical Imaging and Biomarkers for VDA Effects

The rapid and dynamic effects of VDAs necessitate non-invasive methods to monitor their activity in real-time. Developing and validating robust imaging techniques and biomarkers are essential for preclinical evaluation and for guiding clinical translation. These tools allow researchers to confirm target engagement, assess therapeutic response, and optimize treatment strategies.

Multiparametric magnetic resonance imaging (MRI) has emerged as a powerful tool for this purpose. nih.gov Modalities such as Dynamic Contrast-Enhanced MRI (DCE-MRI) can quantitatively measure changes in tumor microcirculation, including blood flow, blood volume, and capillary permeability, providing direct evidence of vascular disruption. nih.govnih.gov Diffusion-Weighted Imaging (DWI) can detect changes in the tumor tissue resulting from necrosis and cell death. Additionally, Magnetic Resonance Spectroscopy (MRS) can monitor the energetic status of the tumor, revealing metabolic changes following vascular shutdown. nih.gov Another innovative technique is Dynamic Contrast Enhanced (DyCE) fluorescent imaging, which offers a non-radioactive approach to probe tumor vasculature and reveal the effects of VDAs. nih.gov

Table 2: Preclinical Imaging Modalities for Assessing VDA Effects

| Imaging Modality | Key Biomarkers Measured | Application in VDA Research | Reference |

| DCE-MRI | Blood flow, blood volume, vascular permeability (e.g., Ktrans) | Quantifies the immediate shutdown of tumor blood flow and vascular function post-treatment. | nih.gov |

| DWI-MRI | Apparent Diffusion Coefficient (ADC) | Detects increases in water diffusion associated with treatment-induced necrosis and cell death. | nih.gov |

| MRS | Levels of key metabolites (e.g., ATP, phosphocreatine) | Assesses the metabolic stress and energy depletion in tumor cells following vascular collapse. | nih.gov |

| DyCE Fluorescence Imaging | Contrast agent kinetics | Provides a non-invasive, non-radioactive method to visualize and quantify vascular disruption. | nih.gov |

Exploration of Novel Prodrug Activation Triggers and Delivery Platforms

Beyond enzyme-responsive systems, researchers are exploring other novel triggers and advanced delivery platforms to improve the therapeutic index of CA-4 prodrugs. The goal is to achieve more precise spatial and temporal control over drug release.

One such approach is the development of light-activated prodrugs, which can be triggered by applying light of a specific wavelength to the tumor area. nih.gov This strategy offers exceptional control over where and when the active drug is released. Another advanced concept is the "codrug" or hybrid molecule approach, where CA-4 is chemically linked to another therapeutic agent. nih.gov This can lead to synergistic effects and help overcome drug resistance.

Advanced delivery platforms are also being investigated. Nanoparticle-based systems can exploit the enhanced permeability and retention (EPR) effect for passive tumor targeting, improve drug solubility, and provide controlled release. researchgate.net A more targeted approach involves the development of antibody-drug conjugates (ADCs), where the potent CA-4 molecule is used as a payload attached to an antibody that specifically recognizes a protein on the surface of cancer cells. nih.gov This allows for highly selective delivery of the cytotoxic agent directly to the tumor. Platinum(IV) complexes are also being explored as self-immolative carriers for CA-4, designed to release the active drug upon reduction within the cancer cell. acs.org

Investigation of Antimetastatic and Anti-Migratory Potentials of Combretastatin (B1194345) A-4 Prodrugs

Metastasis is the primary cause of cancer-related mortality. nih.gov While the primary focus of CA-4 research has been on its vascular-disrupting effects in primary tumors, there is growing evidence of its potential to inhibit metastasis.

Preclinical studies using a Lewis lung carcinoma model have shown that administration of CA-4P results in potent inhibition of metastatic development. researchgate.netnih.gov This suggests that beyond its effects on established tumor vasculature, CA-4 may interfere with the processes of metastatic spread. Similarly, a novel N-methylimidazole analog of CA-4, brimamin, was found to inhibit the outgrowth of disseminated tumor cells in an experimental metastasis model, even in tumors not susceptible to VDA effects. mdpi.com

The mechanisms underlying these anti-metastatic effects require further investigation but may be linked to the disruption of angiogenesis required for metastatic colonization or direct effects on cancer cell migration. For example, certain β-lactam derivatives of CA-4 have been studied for their ability to affect tumor cell migration, potentially by decreasing the release of vascular endothelial growth factor (VEGF). nih.gov Elucidating these anti-metastatic and anti-migratory properties is a key future research direction.

Designing Next-Generation Combretastatin A-4 Prodrugs with Enhanced Therapeutic Profiles

The culmination of research into stability, activation, resistance, and delivery is the design of next-generation CA-4 prodrugs with superior therapeutic profiles. The aim is to create molecules that are more stable, more tumor-specific, and capable of overcoming clinical resistance.

Several innovative design strategies are being pursued:

Hybrid Molecules: Combining the CA-4 scaffold with other bioactive molecules to create single agents with multiple mechanisms of action. Examples include curcumin-CA-4 hybrids and platinum(IV)-CA-4 prodrugs where the platinum carrier may also contribute to cytotoxicity. acs.orgrsc.org

Dual-Target Inhibitors: Designing derivatives that inhibit multiple cancer-related pathways simultaneously. For example, CA-4 sulfamate (B1201201) derivatives have been developed that act as dual inhibitors of both tubulin polymerization and arylsulfatase, an enzyme implicated in hormone-dependent cancers. nih.gov

Stabilized Analogs: Synthesizing analogs with modifications to the core stilbene (B7821643) structure to prevent cis-trans isomerization, thereby enhancing stability and bioavailability. mdpi.comresearchgate.net

Targeted Delivery Conjugates: Attaching CA-4 to targeting moieties like antibodies (in ADCs) or ligands for overexpressed tumor receptors (e.g., folate) to ensure selective delivery to cancer cells. nih.govnih.gov

These next-generation compounds aim to address the shortcomings of earlier prodrugs, offering the potential for improved efficacy and a better therapeutic window in the treatment of solid tumors.

Q & A

Q. What experimental methodologies are recommended to validate the microtubule-disrupting mechanism of combretastatin A-4 prodrug in vitro?

Tubulin polymerization assays are the gold standard for evaluating microtubule disruption. Use >99% pure tubulin in fluorescence-based assays to quantify inhibition kinetics . Cell-based validation should include immunofluorescence microscopy to observe microtubule network collapse and flow cytometry to assess G2/M phase arrest . Dose-response curves (0.1–100 nM) are critical, as CA-4P's active metabolite, CA-4, exhibits sub-nanomolar IC50 values in sensitive cell lines (e.g., MDA-MB-231) .

Q. How do researchers address the poor aqueous solubility of combretastatin A-4 in preclinical studies?

Prodrug design is the primary strategy. The phosphate prodrug (CA-4P, fosbretabulin) increases water solubility by >100-fold, enabling intravenous administration . Validate prodrug conversion using phosphatase-rich tissues (e.g., liver homogenates) and monitor CA-4 release via HPLC-MS . Alternative prodrugs, such as OXI4503 (CA-1 diphosphate), show improved tumor penetration due to dual phosphate groups .

Q. What in vivo tumor models are most relevant for studying CA-4P's antivascular effects?

Subcutaneous xenografts (e.g., MAC 15A, MDA-MB-231) in immunocompromised mice are widely used. Key endpoints include vascular shutdown (measured by dynamic contrast-enhanced MRI) within 4 hours post-treatment and hemorrhagic necrosis histology at 24 hours . Orthotopic models (e.g., lung cancer in murine airways) better replicate tumor microenvironment interactions .

Q. Which structural features of combretastatin A-4 are critical for tubulin binding?

The (Z)-stilbene configuration, 3,4,5-trimethoxy group on the A-ring, and 4-methoxy group on the B-ring are essential. Modifications to the double bond (e.g., cis-restricted analogs) or methoxy substituents reduce potency by >100-fold . SAR studies highlight that the A-ring trimethoxy motif binds to the colchicine site’s hydrophobic pocket .

Q. What standard cytotoxicity assays are used to evaluate CA-4P derivatives?

The MTT assay is routine for IC50 determination (72-hour exposure). Include multidrug-resistant cell lines (e.g., NCI/ADR-RES) to assess collateral sensitivity . Complementary assays like clonogenic survival (14-day incubation) distinguish cytostatic vs. cytotoxic effects .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between in vitro tubulin inhibition and in vivo tumor response data for CA-4P analogs?

Pharmacokinetic-pharmacodynamic (PK-PD) modeling is critical. For example, some phosphorylated prodrugs show reduced tubulin binding in vitro but retain in vivo efficacy due to localized activation in tumor vasculature . Use isotopic tracing (e.g., ³H-CA-4P) to map prodrug metabolism and correlate tissue distribution with antitumor activity .